XANTHAN GUM - 11078-31-2

XANTHAN GUM

Catalog Number: EVT-1485900
CAS Number: 11078-31-2
Molecular Formula: (C35H49O29)n
Molecular Weight: 1000000
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of xanthan gum is the bacterium Xanthomonas campestris, which is commonly found in plant tissues. This bacterium ferments sugars, producing xanthan gum as a by-product. The production process typically involves fermenting a carbohydrate source, such as glucose or sucrose, under controlled conditions to maximize yield and quality.

Classification

Xanthan gum is classified as an exopolysaccharide, specifically a microbial polysaccharide. It falls under the category of hydrocolloids, which are substances that form gels or thicken solutions when dispersed in water. Xanthan gum's classification is significant for understanding its functional properties and applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of xanthan gum occurs through fermentation processes using Xanthomonas campestris. Various methods have been explored to optimize production:

  • Batch Fermentation: This method involves cultivating the bacteria in a nutrient-rich medium containing sugars (e.g., glucose or sucrose) at controlled temperatures and agitation rates. For instance, one study reported maximum xanthan production of 7.23 g/L using crude glycerin as a substrate under specific fermentation conditions (28 °C, 250 rpm for 120 hours) .
  • Fed-Batch Fermentation: This technique allows for the gradual addition of substrates during fermentation to maintain optimal growth conditions and enhance xanthan yield .

Technical Details

The fermentation medium typically includes basic salts, nitrogen sources (such as yeast extract), and trace minerals. The pH is maintained around neutral (pH 7) using sodium hydroxide or hydrochloric acid. Dissolved oxygen levels are also carefully controlled to optimize bacterial growth and polysaccharide production .

Molecular Structure Analysis

Structure of Xanthan Gum

  • Backbone: β-D-glucopyranose
  • Side Chains: D-mannose and D-glucuronic acid in a specific arrangement

Molecular Data

The molecular weight of xanthan gum varies significantly, ranging from approximately 2×1062\times 10^6 to 20×10620\times 10^6 daltons . This high molecular weight contributes to its thickening properties.

Chemical Reactions Analysis

Reactions Involved

Xanthan gum can undergo various chemical modifications to enhance its properties for specific applications. These modifications include:

  • Esterification: Introducing ester groups to improve solubility and thermal stability.
  • Etherification: Modifying hydroxyl groups to alter viscosity and gelling properties.
  • Oxidation: Enhancing reactivity for use in drug delivery systems .

These reactions are essential for tailoring xanthan gum derivatives to meet specific industrial needs.

Mechanism of Action

Process Overview

The mechanism by which xanthan gum functions primarily involves its ability to form viscous solutions upon hydration. When dispersed in water, xanthan gum molecules swell and entangle, creating a network that impedes the flow of liquid. This property is exploited in various applications where thickening or stabilizing agents are required.

Data on Viscosity

The viscosity of xanthan gum solutions can vary significantly depending on concentration and shear rate. For example, at a concentration of 2% w/v, xanthan gum exhibits an apparent viscosity ranging from 600 to 800 mPa·s at low shear rates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Xanthan gum typically appears as a white to off-white powder.
  • Solubility: It is soluble in both hot and cold water but forms viscous solutions that can exhibit pseudoplastic behavior (shear-thinning).

Chemical Properties

  • pH Stability: Xanthan gum remains stable across a wide pH range (approximately 3 to 10).
  • Thermal Stability: It maintains its viscosity upon heating but may degrade at extremely high temperatures (>100 °C) .
Applications

Xanthan gum has diverse applications across several fields:

  • Food Industry: Used as a thickener, stabilizer, and emulsifier in products such as salad dressings, sauces, and gluten-free baked goods.
  • Pharmaceuticals: Employed as a binder in tablets and as a matrix for drug delivery systems due to its biocompatibility.
  • Cosmetics: Utilized in lotions and creams for its thickening properties.
  • Oil Industry: Serves as a viscosifier in drilling fluids, enhancing performance during extraction processes .
Introduction to Xanthan Gum

Definition and Chemical Composition

Xanthan gum is a high-molecular-weight exopolysaccharide produced through microbial fermentation, classified chemically as a complex carbohydrate. Its primary structure consists of repeating pentasaccharide units composed of D-glucose, D-mannose, and D-glucuronic acid in a 2:2:1 molar ratio. The backbone features β-(1→4)-linked D-glucose residues (similar to cellulose), with each alternating glucose unit bearing a trisaccharide side chain of α-D-mannose-(1→3)-β-D-glucuronic acid-(1→2)-α-D-mannose [1] [5]. Approximately half of the terminal mannose residues are modified with 4,6-pyruvyl groups, while the inner mannose typically contains 6-O-acetyl groups [9]. This molecular architecture enables xanthan gum to form helical structures that associate into complex networks, responsible for its remarkable rheological properties. The molecular weight typically ranges between 1-15 million Daltons, contributing to its effectiveness as a thickening agent even at low concentrations [5].

Table 1: Structural Composition of Xanthan Gum Pentasaccharide Unit

ComponentChemical IdentityLinkage PositionMolar RatioModifications
BackboneD-glucoseβ(1→4)2None
Side chain terminalD-mannoseα(1→2)1~50% 4,6-pyruvylated
Side chain middleD-glucuronic acidβ(1→4)1None
Side chain innerD-mannoseα(1→3)1~75% 6-O-acetylated

Historical Development and Commercialization

The discovery of xanthan gum originated from pioneering research by Allene Rosalind Jeanes and her team at the United States Department of Agriculture (USDA) during the early 1960s. Their investigation aimed to identify microbial gums suitable for industrial and food applications that could be domestically produced [2] [3]. The initial industrial-scale production was pioneered by CP Kelco, which brought xanthan to market under the trade name Kelzan® [1]. Following extensive safety evaluations, xanthan gum received regulatory approval from the U.S. Food and Drug Administration (FDA) in 1968 for food applications, designated as E415 in the European Union [3]. This approval catalyzed rapid commercialization, expanding beyond food into petroleum, pharmaceutical, and cosmetic industries. The transition from laboratory curiosity to industrial staple was remarkably swift, with production scaling from grams to thousands of metric tons annually within a decade, reflecting its versatile functionality [2] [7].

Taxonomic Origin: Xanthomonas campestris and Related Strains

Xanthan biosynthesis occurs predominantly in the Gram-negative bacterium Xanthomonas campestris pv. campestris (Xcc), a phytopathogen causing black rot disease in cruciferous vegetables like cabbage and cauliflower [9] [3]. This organism naturally produces xanthan as an extracellular virulence factor that facilitates plant tissue invasion by forming protective biofilms and interfering with water/nutrient uptake [9]. Industrial production utilizes non-pathogenic strains derived from Xcc through extensive selection and fermentation optimization. The biosynthesis involves a 12-gene cluster (gumB-gumM) encoding enzymes responsible for sugar nucleotide precursor synthesis, glycosyltransferase activities, and polymerization/export mechanisms [9]. Approximately 40g of glucose or sucrose converts to 20-30g of xanthan gum through aerobic fermentation, with modern yields enhanced through genetic optimization of production strains [1] [10]. The choice of carbohydrate source (corn, wheat, soy) influences trace residues in the final product, relevant for allergen considerations [10].

Properties

CAS Number

11078-31-2

Product Name

XANTHAN GUM

Molecular Formula

(C35H49O29)n

Molecular Weight

1000000

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